molecular formula C17H19Cl3N2O3S2 B2724046 (Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride CAS No. 353505-69-8

(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride

Cat. No.: B2724046
CAS No.: 353505-69-8
M. Wt: 469.82
InChI Key: QTWKYWAARIEFON-DZOOLQPHSA-N
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Description

(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C17H19Cl3N2O3S2 and its molecular weight is 469.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including compounds similar to the one , have been studied for their antimicrobial properties. For instance, research by Khidre and Radini (2021) highlighted the synthesis of thiazole derivatives with potential DNA gyrase inhibitory activity, showing significant antimicrobial activities (Khidre & Radini, 2021). Similarly, studies by Mabkhot et al. (2019) on thiazolidinone derivatives revealed moderate anticancer activity, indicating the potential of such compounds in antimicrobial and anticancer applications (Mabkhot et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions, finding them to offer extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Anticancer and Antitrypanosomal Activities

A series of thiazolidinone derivatives has been synthesized and evaluated for their trypanocidal and anticancer activities. Holota et al. (2019) found that these compounds inhibited the growth of parasites at sub-micromolar concentrations and demonstrated significant selectivity indices, being non-toxic towards human primary fibroblasts. Moreover, they identified active compounds that demonstrated inhibition against various human tumor cell lines (Holota et al., 2019).

Pharmaceutical Analysis and Polymorphism

Studies in pharmaceutical analysis, particularly focusing on polymorphism, are also relevant. Vogt et al. (2013) characterized two polymorphic forms of a similar compound, using spectroscopic and diffractometric techniques to analyze the subtle structural differences between the two forms (Vogt et al., 2013).

Synthesis and Structural Diversity

The compound's synthesis and potential for creating a structurally diverse library of compounds have been explored. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material in different types of alkylation and ring closure reactions, indicating the versatility and potential for structural diversity in the synthesis of related compounds (Roman, 2013).

Properties

IUPAC Name

2-(dimethylamino)ethyl 3-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S2.ClH/c1-20(2)8-9-24-15(22)6-7-21-16(23)14(26-17(21)25)10-11-12(18)4-3-5-13(11)19;/h3-5,10H,6-9H2,1-2H3;1H/b14-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKYWAARIEFON-DZOOLQPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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